8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have been reported to exhibit diverse pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases in cancer therapy . Kinase inhibition is a successful approach in targeted therapy .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies provide insights into the compound’s bioavailability and its potential as a drug candidate .
Result of Action
Similar compounds have shown promising results in inhibiting both gram-positive and gram-negative bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other substances . .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-18-11-9-17(10-12-18)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVZDRWPBHIJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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